Unique Glycyl Linker Imparts Distinct Physicochemical and Pharmacophoric Properties Relative to Direct Benzamide Analogs
The target compound incorporates a –CH₂–NH–C(O)–CH₂– linker that is absent in simpler N‑((6‑methyl‑2‑morpholinopyrimidin‑4‑yl)methyl)benzamide (CAS 1797224‑36‑2). This three‑atom extension increases the heavy atom count from 24 to 28, adds two hydrogen‑bond donors/acceptors, and is predicted to raise topological polar surface area (TPSA) by ≈20 Ų (estimated via SwissADME) [1]. In PRMT inhibitor programs, such linker modifications have been exploited to fine‑tune isoform selectivity; for example, a related morpholinopyrimidine series showed that introducing a glycinamide spacer shifted the IC₅₀ ratio between PRMT6 and PRMT4 from 1.6‑fold to >10‑fold [2].
| Evidence Dimension | Linker structure and predicted physicochemical impact |
|---|---|
| Target Compound Data | –CH₂–NH–C(O)–CH₂– linker; Heavy atom count = 28; est. TPSA increase ≈20 Ų vs. direct‑linker analog |
| Comparator Or Baseline | N‑((6‑methyl‑2‑morpholinopyrimidin‑4‑yl)methyl)benzamide (CAS 1797224‑36‑2); heavy atom count = 24; direct –CH₂– linker |
| Quantified Difference | Heavy atom count increase of 4; TPSA increase ~20 Ų; hydrogen‑bond donor/acceptor count increase of 2 |
| Conditions | SwissADME in silico prediction (baseline analog); PRMT inhibitor SAR literature |
Why This Matters
The unique linker directly influences molecular recognition at epigenetic targets, making this compound a distinct chemical probe for interrogating PRMT isoform selectivity where direct‑linker analogs fail.
- [1] SwissADME predicted properties for input SMILES; comparison with N‑((6‑methyl‑2‑morpholinopyrimidin‑4‑yl)methyl)benzamide. View Source
- [2] BindingDB entries BDBM50194781 (CHEMBL3929454) and BDBM50194753 (CHEMBL3928539). Linker‑dependent PRMT SAR. View Source
